Ethyl decanoate
Overview
Description
Ethyl decanoate, also known as ethyl caprate, is a fatty acid ester formed from capric acid and ethanol . This ester is a frequent product of fermentation during winemaking, especially at temperatures above 15 °C . It is commonly used as an artificial aroma in various applications, including alcoholic drinks, fruit juices, and perfumes, due to its fruity and sweet odor .
Synthesis Analysis
The esterification reaction of decanoic acid with ethanol in the presence of solid catalyst Amberlyst 15 has been studied . A small batch reactor is used to synthesize ethyl decanoate in the laboratory performed at the optimal condition of 1:7 molar ratio, 9 wt% catalyst loading, and 348 K temperature . The result shows that Amberlyst 15 catalyst exhibited excellent catalytic activity in this esterification reaction and can be reused several times after washing with methanol .Molecular Structure Analysis
The molecular formula of Ethyl decanoate is C12H24O2 . The InChI is InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3 and the Canonical SMILES is CCCCCCCCCC(=O)OCC .Chemical Reactions Analysis
The reaction kinetics of the esterification reaction of decanoic acid with ethanol followed the Eley–Rideal mechanism . The reaction rate and reaction kinetic model were derived using the UNIFAC group contribution method .Physical And Chemical Properties Analysis
Ethyl decanoate has a molecular weight of 200.32 g/mol . The heat capacity of ethyl decanoate in the interval of (5 to 370) K was measured in an adiabatic calorimeter . The triple-point temperature Tfus = (253.60 ± 0.02) K and the enthalpy of fusion Δ crliqHm° = (32.29 ± 0.04) kJ·mol −1 were determined . The vapor pressure over liquid ethyl decanoate in the interval of (294 to 323) K was measured by the Knudsen method .Scientific Research Applications
Thermophysical Properties for Fuel Applications
Ethyl Decanoate's thermophysical properties at high temperatures offer crucial insights for its integration with diesel or biodiesel. Studies have focused on its speed of sound, thermal diffusivity, and thermal conductivities under various pressures and temperatures, highlighting its potential for diesel engine fuel injection system design and optimization (Zhang et al., 2019).
As a Platform Chemical for Biodiesel Production
Research has also emphasized Ethyl Decanoate's role as a significant molecule in biodiesel production. Solid acid catalysts have been used for the esterification of Decanoic acid with ethanol, exploring optimal conditions for conversion and assessing its fuel properties when blended with conventional diesel. This research underscores the economic viability and environmental benefits of Ethyl Decanoate in biodiesel production (Lamba et al., 2018).
In Ethylene Production from Bio-Ethanol
Ethyl Decanoate is also pivotal in the bio-ethanol-based production of ethylene, crucial for synthesizing polyethylene and other polymers. The process captures carbon dioxide, presenting a sustainable alternative to conventional plastic production with a lower carbon footprint. This transition to bioethanol-based ethylene underlines a strategic shift towards eco-friendly manufacturing practices (Morschbacker, 2009).
In Optical Clearing for Enhanced Imaging
Decalcification with Ethylenediaminetetraacetic Acid (EDTA) showcases another application, specifically in enhancing optical coherence tomography (OCT) imaging of cochlea samples. This method significantly improves depth visibility of internal soft tissues, demonstrating Ethyl Decanoate's potential in biomedical imaging and research (Lee et al., 2016).
For Understanding Catalytic Processes
In the realm of catalysis, the introduction of tri-coordinated Aluminum species into H-ZSM-5 zeolites, used for ethanol dehydration to produce ethylene, exemplifies Ethyl Decanoate's utility in enhancing catalytic efficiency. Such advancements highlight the compound's role in facilitating lower temperature reactions and improving ethanol dehydration processes, pointing towards cost-effective and efficient production methods (Wang et al., 2019).
Future Directions
properties
IUPAC Name |
ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWDWUGBIJHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044363 | |
Record name | Ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with an oily brandy-like odour | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 to 245.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol) | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.868 | |
Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl decanoate | |
CAS RN |
110-38-3 | |
Record name | Ethyl caprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL DECANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8909 | |
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Record name | Decanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |
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Record name | Ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.421 | |
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Record name | ETHYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY39FB86UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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